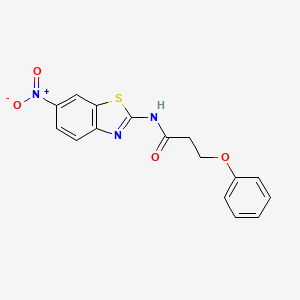

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Description

N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a 3-phenoxypropanamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, particularly in antimicrobial and antiparasitic applications.

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(8-9-23-12-4-2-1-3-5-12)18-16-17-13-7-6-11(19(21)22)10-14(13)24-16/h1-7,10H,8-9H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLQAGRMIRSSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:

Nitration of Benzothiazole: The starting material, 1,3-benzothiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Formation of 6-nitro-1,3-benzothiazol-2-amine: The nitrated product is then reduced to form 6-nitro-1,3-benzothiazol-2-amine.

Coupling with Phenoxypropanoyl Chloride: The amine is then reacted with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitrobenzothiazole derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

The 6-nitro group on the benzothiazole ring is a critical pharmacophore in several bioactive compounds. Key analogs and their substituents include:

| Compound Name | Benzothiazole Substituent | Amide Side Chain | Biological Target |

|---|---|---|---|

| Target Compound | 6-Nitro | 3-Phenoxypropanamide | Not explicitly stated |

| BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino) acetamide) | 6-Nitro | 2-(Pyridin-3-yl amino) acetamide | Antimicrobial (Gram± bacteria, fungi) |

| Compound 39 (2-{[(6-nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate) | 6-Nitro | Phenyl acetate | Giardia lamblia (antiparasitic) |

| Cpd E ((6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid) | 6-Nitro | Phenyl methanesulfonic acid | Low-molecular-weight protein tyrosine phosphatase (LMWPTP) |

| EP3 Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) | 6-Trifluoromethyl | Methoxyphenyl acetamide | Not specified |

Key Observations :

- Nitro vs. Trifluoromethyl : The 6-nitro group (electron-withdrawing) is associated with antimicrobial and antiparasitic activity, while 6-trifluoromethyl (also electron-withdrawing) derivatives may exhibit altered target selectivity .

- Amide Side Chain: The 3-phenoxypropanamide group in the target compound differs from pyridinyl amino (BTC-r), phenyl acetate (Compound 39), and methanesulfonic acid (Cpd E) substituents. These variations influence solubility, target binding, and potency.

Antimicrobial Activity

- Its pyridinyl amino side chain likely enhances DNA gyrase binding, similar to related benzothiazoles .

- BTC-j (6-methoxy analog) : Showed MIC values as low as 3.125 µg/mL against E. coli, suggesting that electron-donating groups (e.g., methoxy) may enhance Gram-negative activity .

Antiparasitic Activity

- Compound 39 : Exhibited an IC50 of 3.515 µM against G. lamblia, 18-fold more potent than metronidazole. The phenyl acetate group may improve membrane permeability or target affinity .

Enzyme Inhibition

Mechanistic Insights

- DNA Gyrase Inhibition : Benzothiazoles like BTC-r and BTC-j likely target bacterial DNA gyrase, a mechanism supported by docking studies (PDB: 3G75) . The nitro group may stabilize binding via electrostatic interactions.

- Antiparasitic Action : Compound 39’s phenyl acetate moiety may facilitate penetration into Giardia cysts or inhibit essential parasitic enzymes .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C16H13N3O4S

IUPAC Name: N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Molecular Weight: 353.36 g/mol

The compound features a nitro group at the 6th position of the benzothiazole ring, which is known to enhance its biological activity. The phenoxypropanamide moiety contributes to its potential interactions with various biological targets.

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity: The nitro group is known to contribute to antimicrobial properties by disrupting bacterial cell wall synthesis or function.

- Cell Proliferation Modulation: The compound may interfere with cellular signaling pathways that regulate cell growth and proliferation, making it a candidate for anticancer research.

Antimicrobial Activity

Research indicates that N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide demonstrates significant antimicrobial properties against various bacterial strains. A study reported that derivatives of benzothiazole, including this compound, showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating inflammatory diseases. The presence of the nitro group is hypothesized to play a crucial role in modulating inflammatory responses.

Anticancer Potential

Preliminary studies have indicated that N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide may inhibit cancer cell proliferation. For example, it has been tested against various cancer cell lines where it displayed cytotoxic effects at certain concentrations.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 20 |

Case Studies

-

Study on Antimicrobial Effects:

A study published in the International Journal of Research in Pharmaceutical Chemistry evaluated several benzothiazole derivatives for their antibacterial properties. Among them, N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide exhibited one of the highest zones of inhibition against Gram-negative bacteria . -

Anti-inflammatory Research:

In a recent investigation into anti-inflammatory agents, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide and its analogs?

The synthesis typically involves coupling reactions or 1,3-dipolar cycloaddition. For example:

- 1,3-Dipolar cycloaddition : Reacting azides with alkynes in the presence of Cu(OAc)₂ as a catalyst in a solvent system (e.g., t-BuOH:H₂O). This method ensures regioselectivity for triazole formation .

- Amide coupling : Condensation of 6-nitro-1,3-benzothiazol-2-amine with activated esters of 3-phenoxypropanoic acid using coupling agents like DCC/DMAP. This method requires careful control of reaction stoichiometry and purification via recrystallization (ethanol or DCM/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and acetamide methylene signals at δ ~5.4 ppm) .

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, triclinic P1 space group structures reveal intermolecular N–H⋯N interactions critical for stability .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of N-(6-nitro-1,3-benzothiazol-2-yl) derivatives for antimicrobial targets?

- Target selection : Prioritize enzymes like DNA gyrase (PDB: 3G75) due to their role in bacterial replication.

- Software tools : Use V-life MDS 3.5 or AutoDock Vina for docking. Focus on hydrogen bonding (e.g., nitro group interactions with Arg1216) and π-π stacking (benzothiazole with aromatic residues). Validate with MIC assays against E. coli or S. aureus .

Q. What strategies address discrepancies in inhibitory activity data across structurally similar analogs?

- Substituent effects : Compare nitro- vs. methoxy-substituted derivatives. Nitro groups enhance electron-withdrawing effects, improving binding to enzymes like LMWPTP (Ki ~1.00 μM) but may reduce solubility .

- Experimental validation : Use orthogonal assays (e.g., enzyme kinetics, cellular assays in HepG2) to confirm activity. Adjust substituents (e.g., sulfonic acid groups) to balance potency and bioavailability .

Q. How does X-ray crystallography inform the structural basis of enzyme inhibition by this compound?

- Crystallization conditions : Optimize using ethanol/water mixtures to obtain high-resolution data (e.g., 0.98 Å).

- SHELX refinement : Analyze hydrogen bonds (e.g., N–H⋯O with catalytic residues) and hydrophobic pockets accommodating the phenoxy group. Compare with apo-enzyme structures to identify induced-fit changes .

Q. What methodological considerations are critical for studying nitro group redox behavior in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.